- Well-Defined Noble Metal Single Sites in Zeolites as an Alternative to Catalysis by Insoluble Metal Salts, Journal of the American Chemical Society, 2015, 137(36), 11832-11837
Cas no 900182-99-2 (2-Methyl-5-(trifluoromethoxy)-1H-indole)
2-Methyl-5-(trifluoromethoxy)-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-5-(trifluoromethoxy)-1H-indole
- 1H-Indole, 2-methyl-5-(trifluoromethoxy)-
- AK136962
- EN001704
- AX8258530
- A843411
- 182M992
- 2-Methyl-5-(trifluoromethoxy)-1H-indole (ACI)
- C77043
- DTXSID40670367
- MFCD11111757
- AKOS022171539
- CS-0186668
- 900182-99-2
- LFVRFYLUTQMYHC-UHFFFAOYSA-N
- AS-64001
- SCHEMBL2975733
-
- MDL: MFCD11111757
- Inchi: 1S/C10H8F3NO/c1-6-4-7-5-8(15-10(11,12)13)2-3-9(7)14-6/h2-5,14H,1H3
- InChI Key: LFVRFYLUTQMYHC-UHFFFAOYSA-N
- SMILES: FC(OC1C=C2C(NC(C)=C2)=CC=1)(F)F
Computed Properties
- Exact Mass: 215.05600
- Monoisotopic Mass: 215.056
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 25
Experimental Properties
- Density: 1.357
- Boiling Point: 264ºC
- Flash Point: 113ºC
- Refractive Index: 1.55
- PSA: 25.02000
- LogP: 3.37490
2-Methyl-5-(trifluoromethoxy)-1H-indole Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
2-Methyl-5-(trifluoromethoxy)-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M901336-250mg |
2-Methyl-5-(trifluoromethoxy)-1H-indole |
900182-99-2 | ≥95% | 250mg |
¥1,012.50 | 2022-01-12 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M99520-100mg |
2-Methyl-5-(trifluoromethoxy)-1H-indole |
900182-99-2 | 100mg |
¥356.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M99520-1g |
2-Methyl-5-(trifluoromethoxy)-1H-indole |
900182-99-2 | 1g |
¥1776.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M99520-250mg |
2-Methyl-5-(trifluoromethoxy)-1H-indole |
900182-99-2 | 250mg |
¥716.0 | 2021-09-04 | ||
| Alichem | A199007356-1g |
2-Methyl-5-(trifluoromethoxy)-1H-indole |
900182-99-2 | 95% | 1g |
$416.00 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YM720-100mg |
2-Methyl-5-(trifluoromethoxy)-1H-indole |
900182-99-2 | 95+% | 100mg |
627CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YM720-250mg |
2-Methyl-5-(trifluoromethoxy)-1H-indole |
900182-99-2 | 95+% | 250mg |
1294CNY | 2021-05-07 | |
| Chemenu | CM148701-1g |
2-methyl-5-(trifluoromethoxy)-1H-indole |
900182-99-2 | 95% | 1g |
$482 | 2021-08-05 | |
| Chemenu | CM148701-250mg |
2-methyl-5-(trifluoromethoxy)-1H-indole |
900182-99-2 | 95% | 250mg |
$105 | 2023-02-01 | |
| Chemenu | CM148701-1g |
2-methyl-5-(trifluoromethoxy)-1H-indole |
900182-99-2 | 95% | 1g |
$259 | 2023-02-01 |
2-Methyl-5-(trifluoromethoxy)-1H-indole Production Method
Production Method 1
2-Methyl-5-(trifluoromethoxy)-1H-indole Preparation Products
2-Methyl-5-(trifluoromethoxy)-1H-indole Suppliers
2-Methyl-5-(trifluoromethoxy)-1H-indole Related Literature
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 2-Methyl-5-(trifluoromethoxy)-1H-indole
Professional Introduction to 2-Methyl-5-(trifluoromethoxy)-1H-indole (CAS No. 900182-99-2)
2-Methyl-5-(trifluoromethoxy)-1H-indole, a compound with the chemical formula C11H9F3NO, is a significant molecule in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the indole family, which is renowned for its diverse biological activities and applications in drug development. The presence of a methyl group at the 2-position and a trifluoromethoxy group at the 5-position introduces unique electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents.
The CAS No. 900182-99-2 of this compound ensures its unique identification and distinguishes it from other molecules with similar structures. This numbering system is crucial for regulatory purposes, literature references, and inventory management in chemical research and industrial settings. The indole core structure is particularly interesting due to its role as a bioisostere for benzene rings, which often enhances binding affinity to biological targets.
In recent years, the pharmaceutical industry has shown increasing interest in fluorinated aromatic compounds due to their improved metabolic stability, lipophilicity, and binding affinity. The trifluoromethoxy group in 2-Methyl-5-(trifluoromethoxy)-1H-indole contributes to these desirable properties by introducing fluorine atoms, which can modulate the electronic distribution of the molecule. This modification has been widely explored in the development of kinase inhibitors, antiviral agents, and anti-inflammatory drugs.
One of the most compelling aspects of this compound is its potential application in oncology research. Indole derivatives have been extensively studied for their ability to interfere with cancer cell proliferation and survival pathways. Specifically, the 2-methyl-5-(trifluoromethoxy)indole scaffold has been investigated for its role in inhibiting tyrosine kinases, which are overexpressed in many types of cancer. Preclinical studies have demonstrated that derivatives of this compound can selectively target cancer cells while minimizing toxicity to healthy tissues.
The fluoromethoxy group at the 5-position not only enhances the pharmacokinetic properties of the molecule but also allows for further structural modifications through nucleophilic substitution reactions. This flexibility makes it an attractive candidate for combinatorial chemistry approaches, where libraries of related compounds can be rapidly synthesized and screened for biological activity. Such high-throughput screening methods have been instrumental in identifying lead compounds for drug development pipelines.
Recent advancements in computational chemistry have further accelerated the design and optimization of indole-based drugs. Molecular docking simulations have been used to predict how 2-Methyl-5-(trifluoromethoxy)-1H-indole interacts with target proteins such as enzymes and receptors. These simulations help researchers identify key binding pockets and optimize the compound's structure for improved efficacy. Additionally, virtual screening techniques have enabled the rapid evaluation of large databases of potential drug candidates, streamlining the drug discovery process.
The synthesis of 2-Methyl-5-(trifluoromethoxy)-1H-indole involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Common synthetic routes include Friedel-Crafts alkylation followed by nucleophilic aromatic substitution with trifluoromethanol derivatives. Advances in catalytic systems, such as transition metal-catalyzed cross-coupling reactions, have made these synthetic pathways more efficient and environmentally friendly.
In conclusion, 2-Methyl-5-(trifluoromethoxy)-1H-indole (CAS No. 900182-99-2) represents a promising candidate for further pharmaceutical development. Its unique structural features, combined with its potential biological activities, make it an attractive scaffold for designing novel therapeutic agents. As research in fluorinated compounds continues to grow, this molecule is likely to play a significant role in future drug discovery efforts.
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